molecular formula C15H24O2 B588082 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester CAS No. 76163-95-6

2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester

Cat. No. B588082
CAS RN: 76163-95-6
M. Wt: 236.355
InChI Key: YWSLSUSMWVPGSE-RYUDHWBXSA-N
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Description

This compound is also known as (1R,5S)-2- (6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl) ethyl acetate .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The synthesis involves the reaction of 2,2-DIMETHYL-PROPIONIC ACID (1R,5R)-6,6-DIMETHYL-4-OXO-BICYCLO [3.1.1]HEPT-2-EN-2-YLMETHYL ESTER .


Molecular Structure Analysis

The molecular structure of this compound can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied and the results are presented in the supplementary materials .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H24O3 and a molecular weight of 252.35 . It is predicted to have a boiling point of 332.8±25.0 °C and a density of 1.055±0.06 g/cm3 . It is soluble in dichloromethane, ethyl acetate, and methanol . It is a white solid at room temperature .

properties

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)13(16)17-9-10-6-7-11-8-12(10)15(11,4)5/h6,11-12H,7-9H2,1-5H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSLSUSMWVPGSE-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652364
Record name [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester

CAS RN

76163-95-6
Record name [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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